4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSETFIZOSQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane .
Industrial Production Methods
the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammation pathways.
Medicine: Its analgesic properties are of interest in the development of new pain relief medications.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound shares a similar naphthalene core but lacks the sulfonamide group.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another similar compound with a different substitution pattern on the naphthalene ring.
Uniqueness
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its sulfonamide group, which imparts significant anti-inflammatory and analgesic properties. This makes it distinct from other naphthalene derivatives that do not possess these functional groups.
Biological Activity
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a derivative of tetrahydronaphthalene that has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a broader class of sulfonamide derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 350.39 g/mol
- CAS Number : 8189961
- Structure : The compound features a naphthalene core with a sulfonamide group and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of new tetrahydronaphthalene-sulfonamide derivatives demonstrated that these compounds could be modified to enhance their antimicrobial efficacy against various bacterial strains and fungi, including Candida albicans .
| Compound | Activity Level | Target Organisms |
|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria |
| 3-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | Poor | Various pathogenic strains |
The study highlighted that while some derivatives showed poor baseline activity, structural modifications could lead to compounds with enhanced potency .
Cytotoxicity and Safety Profile
In vitro cytotoxic evaluations indicated that certain synthesized derivatives maintained a favorable safety profile towards normal human cells. For instance, compounds derived from 4-sulfamoyl structures demonstrated lower toxicity compared to traditional sulfonamides . This is crucial for developing therapeutic agents that minimize adverse effects.
The mechanism of action for sulfonamide derivatives typically involves inhibition of bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for synthesizing folate in bacteria. The structural similarity between these compounds and para-aminobenzoic acid (PABA) allows them to effectively block this pathway .
Study on Antimicrobial Resistance
A review article discussed the role of quorum sensing and biofilm formation in enhancing antibiotic resistance among bacterial populations. It emphasized how compounds like 4-sulfamoyl derivatives could potentially disrupt these processes, thereby restoring the efficacy of existing antibiotics .
Q & A
Q. What are the recommended synthetic routes for 4-sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of naphthalene-carboxylic acid derivatives often involves regioselective functionalization. For sulfamoyl group introduction, a plausible route includes:
Core structure preparation : Start with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 1131-63-1) as the base scaffold .
Sulfamoylation : Use sulfamoyl chloride (or derivatives) under anhydrous conditions with a catalyst like pyridine or DMAP to introduce the sulfamoyl group at position 3. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for core:sulfamoyl chloride) are critical to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare - and -NMR shifts with analogous compounds (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid, δ 7.8–8.2 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 296.0825 for CHNOS).
- HPLC : Monitor purity (>97%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for sulfamoyl-substituted tetrahydronaphthalene derivatives?
Discrepancies often arise from:
- Substituent positioning : Compare 4-sulfamoyl vs. 6-sulfamoyl analogs (e.g., 6-sulfamoyl variants may exhibit reduced enzyme inhibition due to steric hindrance) .
- Assay conditions : Standardize protocols (e.g., luciferase inhibition assays at pH 7.4, 25°C) to isolate compound-specific effects .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes like cyclooxygenase-2 (COX-2) .
Q. How does the sulfamoyl group influence the compound’s physicochemical properties compared to hydroxyl or methyl analogs?
- Solubility : Sulfamoyl groups enhance water solubility (logP reduction by ~1.5 units vs. methyl-substituted analogs) .
- Acid-base behavior : The sulfamoyl moiety (pKa ~2–3) increases acidity versus hydroxyl derivatives (pKa ~10), affecting bioavailability .
- Hydrogen bonding : Sulfamoyl’s NH and SO groups enable stronger protein interactions (e.g., with serine proteases) compared to methyl groups .
Methodological Design Questions
Q. What in vitro assays are optimal for evaluating this compound’s enzyme inhibition potential?
- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values against proteases like thrombin .
- Thermal shift assays : Monitor target protein melting temperature (T) shifts via SYPRO Orange dye to confirm binding .
- Crystallography : Co-crystallize with human carbonic anhydrase IX (hCA IX) to resolve binding modes (PDB deposition recommended) .
Q. How should researchers design SAR studies to optimize this compound’s activity?
- Core modifications : Synthesize 4-sulfamoyl vs. 3-sulfamoyl isomers to assess positional effects .
- Substituent variation : Replace sulfamoyl with sulfonic acid or methylsulfonyl groups and compare IC trends .
- Bioisosteric replacements : Test tetrazole or phosphonate groups as sulfamoyl substitutes to enhance metabolic stability .
Data Analysis & Interpretation
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during characterization?
- Control experiments : Compare spectra with structurally validated analogs (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) .
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl; sulfamoyl protons may exhibit downfield shifts in polar solvents .
- Dynamic effects : Use 2D NOESY to confirm spatial proximity of sulfamoyl NH to adjacent hydrogens .
Advanced Applications
Q. What mechanistic studies are needed to explore this compound’s role in modulating inflammatory pathways?
- Gene expression profiling : Treat RAW 264.7 macrophages and perform RNA-seq to identify downregulated cytokines (e.g., IL-6, TNF-α) .
- Western blotting : Quantify phosphorylation levels of NF-κB and MAPK pathways .
- In vivo models : Administer to LPS-induced murine inflammation models and measure edema reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
